molecular formula C21H30O4 B1251860 3beta,11-Dihydroxy-12-methoxyabieta-8,11,13-triene-7-one

3beta,11-Dihydroxy-12-methoxyabieta-8,11,13-triene-7-one

Cat. No. B1251860
M. Wt: 346.5 g/mol
InChI Key: RBOFUIKHKQRVJQ-QYWGDWMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta,11-Dihydroxy-12-methoxyabieta-8,11,13-triene-7-one is a natural product found in Taxus cuspidata and Taxus baccata with data available.

Scientific Research Applications

Isolation from Plant Cultures

A study by Monacelli et al. (2002) identified 3beta,11-Dihydroxy-12-methoxyabieta-8,11,13-triene-7-one as a novel compound isolated from callus cultures of Taxus baccata L. This discovery highlights the potential of using plant cell cultures for the production of unique bioactive compounds (Monacelli, Pasqua, Botta, Vinciguerra, Gács-baitz, & Monache, 2002).

Synthetic Transformations

In the realm of synthetic chemistry, Matsumoto and Takeda (1979) demonstrated the synthesis of various derivatives of abietane diterpenoids, including compounds structurally related to this compound. This work provides valuable insights into the methodologies for synthesizing and modifying abietane-type compounds (Matsumoto & Takeda, 1979).

Medicinal Chemistry and Pharmacology

In a pharmacological context, Duan et al. (1999) identified several immunosuppressive diterpenoids, including compounds structurally similar to this compound, from Tripterygium wilfordii. This research underscores the therapeutic potential of abietane diterpenoids in modulating immune responses (Duan, Takaishi, Momota, Ohmoto, Taki, Jia, & Li, 1999).

properties

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(2S,4aS,10aR)-2,5-dihydroxy-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one

InChI

InChI=1S/C21H30O4/c1-11(2)12-9-13-14(22)10-15-20(3,4)16(23)7-8-21(15,5)17(13)18(24)19(12)25-6/h9,11,15-16,23-24H,7-8,10H2,1-6H3/t15-,16-,21-/m0/s1

InChI Key

RBOFUIKHKQRVJQ-QYWGDWMGSA-N

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)C[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)O)OC

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)CC3C2(CCC(C3(C)C)O)C)O)OC

synonyms

3,11-dihydroxy-12-methoxyabieta-8,11,13-triene-7-one
3beta,11-dihydroxy-12-methoxyabieta-8,11,13-triene-7-one
DH-MA-TO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3beta,11-Dihydroxy-12-methoxyabieta-8,11,13-triene-7-one
Reactant of Route 2
3beta,11-Dihydroxy-12-methoxyabieta-8,11,13-triene-7-one
Reactant of Route 3
3beta,11-Dihydroxy-12-methoxyabieta-8,11,13-triene-7-one
Reactant of Route 4
3beta,11-Dihydroxy-12-methoxyabieta-8,11,13-triene-7-one
Reactant of Route 5
3beta,11-Dihydroxy-12-methoxyabieta-8,11,13-triene-7-one
Reactant of Route 6
3beta,11-Dihydroxy-12-methoxyabieta-8,11,13-triene-7-one

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